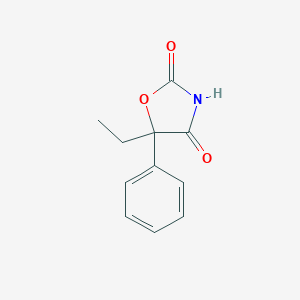

5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione

Beschreibung

Herstellungsmethoden

LY303366 wird durch eine Reihe semisyntetischer Modifikationen von Echinocandin B synthetisiert. Der Syntheseweg beinhaltet die selektive Etherbildung an der Hemiaminal-Hydroxygruppe von LY303366 aufgrund seiner erhöhten Reaktivität gegenüber anderen Hydroxygruppen im Molekül. Die Reaktion wird entweder mit p-Toluolsulfonsäure oder Salzsäuregas katalysiert, wodurch die Reaktion in etwa 48 Stunden abgeschlossen werden kann. Industrielle Produktionsmethoden beinhalten die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung und Reinigung des bevorzugten Produkts.

Eigenschaften

CAS-Nummer |

101053-00-3 |

|---|---|

Molekularformel |

C11H11NO3 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

5-ethyl-5-phenyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)12-10(14)15-11/h3-7H,2H2,1H3,(H,12,13,14) |

InChI-Schlüssel |

SGQOVJBGRJMVJR-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |

Kanonische SMILES |

CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |

Andere CAS-Nummern |

101053-00-3 |

Verwandte CAS-Nummern |

64047-15-0 (hydrochloride salt) |

Synonyme |

5-ethyl-5-phenyloxazolidinedione 5-ethyl-5-phenyloxazolidinedione, (+-)-isomer 5-ethyl-5-phenyloxazolidinedione, (R)-isomer 5-ethyl-5-phenyloxazolidinedione, (S)-isomer 5-ethyl-5-phenyloxazolidinedione, sodium salt EPO-5,5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

LY303366 is synthesized through a series of semisynthetic modifications of echinocandin B. The synthetic route involves the selective ether formation at the hemiaminal hydroxy group of LY303366 due to its increased reactivity over other hydroxy groups in the molecule . The reaction is catalyzed with either p-toluenesulfonic acid or hydrochloric acid gas, allowing the reaction to go to completion in approximately 48 hours . Industrial production methods involve the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the preferred product .

Analyse Chemischer Reaktionen

LY303366 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Propidiumiodid, Amphotericin B und Cilofungin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von LY303366 mit modifizierten funktionellen Gruppen, die unterschiedliche Grade an antimykotischer Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LY303366 übt seine antimykotische Wirkung aus, indem es das Enzym 1,3-β-D-Glucansynthase hemmt, das für die Synthese von 1,3-β-D-Glucan, einem Hauptbestandteil der Pilzzellwand, entscheidend ist. Diese Hemmung führt zur Störung der Zellwandintegrität, was zu osmotischer Instabilität und Zelltod führt. Die molekularen Zielstrukturen von LY303366 umfassen die Pilzzellwand und das Enzym 1,3-β-D-Glucansynthase.

Wirkmechanismus

LY303366 exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for the synthesis of 1,3-β-D-glucan, a major component of the fungal cell wall . This inhibition leads to the disruption of cell wall integrity, resulting in osmotic instability and cell death . The molecular targets of LY303366 include the fungal cell wall and the enzyme 1,3-β-D-glucan synthase .

Vergleich Mit ähnlichen Verbindungen

LY303366 gehört zur Klasse der Echinocandin-Antimykotika, zu der auch Caspofungin und Micafungin gehören . Im Vergleich zu diesen ähnlichen Verbindungen zeigt LY303366 einen einzigartigen Wirkmechanismus, indem es gezielt 1,3-β-D-Glucansynthase angreift . Darüber hinaus hat LY303366 eine überlegene Wirksamkeit gegenüber bestimmten Pilzpathogenen gezeigt, wie z. B. Amphotericin-B-resistenten Aspergillus fumigatus . Andere ähnliche Verbindungen sind Fluconazol und Itraconazol, die verschiedene Signalwege in Pilzzellen angreifen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.